

vinyl methacrylate CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl methacrylate*

Cat. No.: *B1346696*

[Get Quote](#)

An In-Depth Technical Guide to Vinyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

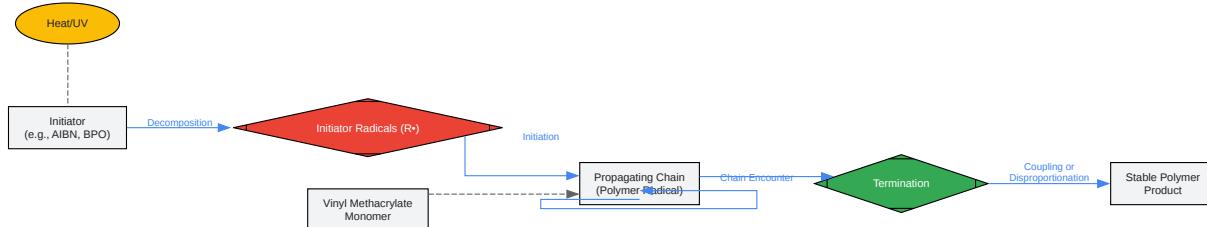
This technical guide provides a comprehensive overview of **vinyl methacrylate**, a bifunctional monomer of significant interest in polymer chemistry. It details the compound's core physical properties, a representative experimental protocol for its polymerization, and its fundamental chemical reactivity.

Core Properties of Vinyl Methacrylate

Vinyl methacrylate, identified by the CAS Number 4245-37-8, is a colorless liquid noteworthy for its dual reactivity, stemming from the presence of both a methacrylate and a vinyl group within its structure.^{[1][2][3][4][5]} This unique characteristic allows for versatile polymerization pathways and post-polymerization modifications.^[6]

Physical and Chemical Data

The key physical and chemical properties of **vinyl methacrylate** are summarized in the table below for easy reference. This data is crucial for handling, storage, and application in experimental settings.


Property	Value
CAS Number	4245-37-8 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₈ O ₂ [1] [4]
Molecular Weight	112.13 g/mol [1] [2] [4]
Appearance	Colorless clear liquid [1] [5]
Density	0.933 g/mL at 25 °C [4] [7] [8]
Boiling Point	111-112 °C [4] [7] [8]
Refractive Index	n _{20/D} 1.436 [4] [7] [8]
Flash Point	13 °C (55.4 °F) - closed cup [8]
Vapor Pressure	13.4 mmHg at 25 °C [4]
Solubility	Soluble in organic solvents (e.g., acetone, ethanol); less soluble in water. [5]
Storage	2-8°C, often stabilized with an inhibitor like MEHQ. [4] [8]

Chemical Reactivity and Polymerization

The bifunctional nature of **vinyl methacrylate** is central to its utility in materials science.[\[6\]](#) The methacrylate group and the vinyl group exhibit different reactivities, particularly in radical polymerization. Typically, the methacrylate group is more reactive, allowing for the formation of linear polymers with pendant vinyl groups that are available for subsequent crosslinking or functionalization.[\[6\]](#)

Free Radical Polymerization Pathway

Free radical polymerization is a common method used to synthesize polymers from vinyl monomers.[\[8\]](#) The process is generally understood to proceed through three key stages: initiation, propagation, and termination.

[Click to download full resolution via product page](#)

Caption: Free radical polymerization workflow for **vinyl methacrylate**.

Experimental Protocols

While specific experimental conditions can be tailored to achieve desired polymer characteristics (e.g., molecular weight, polydispersity), a general protocol for the free radical polymerization of **vinyl methacrylate** is outlined below. This procedure is based on established methods for similar vinyl monomers.

Example Protocol: Bulk Free Radical Polymerization

Objective: To synthesize poly(**vinyl methacrylate**) via a bulk polymerization method using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

- **Vinyl methacrylate** (inhibitor removed)
- Azobisisobutyronitrile (AIBN)
- Nitrogen gas (high purity)
- Methanol (for precipitation)

- Appropriate reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser
- Heating mantle or oil bath

Methodology:

- Monomer Purification: The commercial **vinyl methacrylate** monomer is passed through a column of basic alumina to remove the storage inhibitor (e.g., MEHQ), which would otherwise quench the radical reaction.[4][6]
- Reaction Setup: The reaction vessel is charged with the purified **vinyl methacrylate** monomer. The initiator, AIBN (e.g., 0.1 mol% relative to the monomer), is then added.
- Inerting: The flask is sealed, and the mixture is subjected to several cycles of vacuum and backfill with high-purity nitrogen. This is critical to remove dissolved oxygen, which can inhibit free radical polymerization.
- Polymerization: The reaction vessel is placed in a preheated oil bath or heating mantle set to a temperature sufficient to decompose the AIBN initiator (typically 60-80°C). The reaction is allowed to proceed with constant stirring for a predetermined time (e.g., 3-24 hours), depending on the desired conversion and molecular weight.
- Termination and Precipitation: The polymerization is quenched by rapidly cooling the vessel in an ice bath. The resulting viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. [5]
- Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator fragments, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5][6]

This protocol provides a fundamental framework. For more controlled polymerization, techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization may be employed.[3]

Applications

The versatile nature of **vinyl methacrylate** makes it a valuable monomer in the production of a wide range of materials. It is used as a comonomer in the formulation of coatings, adhesives, sealants, and textiles to enhance properties such as durability, flexibility, and chemical resistance.^[4] Its ability to form crosslinked networks is particularly advantageous for creating materials with improved mechanical strength and thermal stability.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Synthesis of poly(vinyl acetate-methyl methacrylate) copolymer microspheres using suspension polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pslc.ws [pslc.ws]
- To cite this document: BenchChem. [vinyl methacrylate CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346696#vinyl-methacrylate-cas-number-and-physical-properties\]](https://www.benchchem.com/product/b1346696#vinyl-methacrylate-cas-number-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com